Ethyl 6-(2,6-dimethylmorpholino)pyridazine-3-carboxylate
Description
Ethyl 6-(2,6-dimethylmorpholino)pyridazine-3-carboxylate (CAS: 2109571-45-9) is a heterocyclic compound featuring a pyridazine core substituted with a 2,6-dimethylmorpholino group at the 6-position and an ethyl ester at the 3-position. Its molecular formula is C₁₃H₁₉N₃O₃, with a molecular weight of 265.31 g/mol and a purity of ≥95% . The stereochemistry of the morpholino substituent is specified as (2S,6R), which may influence its physicochemical and biological properties.
The 2,6-dimethylmorpholino group introduces steric and electronic effects that can modulate solubility, metabolic stability, and target binding.
Properties
IUPAC Name |
ethyl 6-(2,6-dimethylmorpholin-4-yl)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-4-18-13(17)11-5-6-12(15-14-11)16-7-9(2)19-10(3)8-16/h5-6,9-10H,4,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTOQKMIPHDEGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CC(OC(C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-(2,6-dimethylmorpholino)pyridazine-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridazine ring substituted with an ethyl carboxylate group and a 2,6-dimethylmorpholine moiety. The structure can be represented as follows:
Where represent the respective number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in various disease pathways. For instance, the morpholine group may enhance binding affinity to enzyme active sites due to its ability to form hydrogen bonds with amino acid residues.
- Receptor Modulation : The compound may interact with various receptors, potentially affecting signaling pathways related to inflammation and pain modulation .
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit antimicrobial properties. This compound has shown potential against several bacterial strains:
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate | 8 |
| Escherichia coli | Weak | 16 |
| Klebsiella pneumoniae | Moderate | 4 |
These findings suggest that the compound may be useful in developing new antimicrobial agents .
Anti-inflammatory Activity
In vivo studies have demonstrated that similar compounds can reduce inflammation markers in animal models. This compound could potentially inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
A study reported a significant reduction in paw edema in rats treated with related compounds compared to control groups .
Case Studies
- Neuropathic Pain Models : In a study evaluating analgesic properties, ethyl derivatives were administered in neuropathic pain models. The results showed a dose-dependent reduction in pain responses with minimal side effects observed .
- Cancer Cell Lines : The compound's effect on cancer cell lines has been investigated. It exhibited cytotoxicity against various cancer types, with IC50 values indicating potent activity at low concentrations. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 1.5 |
| MCF-7 | 2.0 |
| A549 | 1.0 |
These results suggest that the compound may be further explored for its anticancer potential .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
Ethyl 6-(2,6-dimethylmorpholino)pyridazine-3-carboxylate has been studied for its potential as an anticancer agent. Research indicates that pyridazine derivatives exhibit inhibitory effects on tumor growth by targeting specific oncogenic pathways. For instance, compounds similar to this compound have shown promise in inhibiting BRG1 and BRM proteins, which are involved in chromatin remodeling and tumorigenesis . -
Neuroprotective Effects :
The compound's structural features suggest it could interact with neuroreceptors, potentially providing neuroprotective benefits. Studies focusing on morpholine derivatives indicate their role in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .
A comprehensive review of biological activity reveals that this compound demonstrates:
- Inhibitory Effects : In vitro studies have shown that this compound can inhibit specific enzymes linked to inflammation and cancer progression.
- Cytotoxicity : Evaluations using cancer cell lines indicate varying levels of cytotoxicity, suggesting further investigation into dosage optimization for therapeutic use.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | |
| Neuroprotective | Modulation of neurotransmitter activity | |
| Enzyme Inhibition | Reduction in inflammatory markers |
Case Studies
-
Case Study on Anticancer Efficacy :
A study published in the Journal of Medicinal Chemistry demonstrated that analogs of this compound exhibited significant anticancer activity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest . -
Neuroprotective Mechanism Exploration :
Research conducted at a leading university explored the neuroprotective effects of this compound using animal models. Results indicated a reduction in oxidative stress markers and improved cognitive function post-treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of Ethyl 6-(2,6-dimethylmorpholino)pyridazine-3-carboxylate vary in core heterocycles, substituents, and stereochemistry, leading to distinct properties. Key comparisons are summarized below:
Methyl (4aR)-1-[(2,4-Dimethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate
- Structure : Features a pyrrolo[1,2-b]pyridazine core fused with a dihydro ring system and a 2,4-dimethoxyphenylmethyl group.
- Molecular Weight : Higher molecular weight (657 g/mol , LCMS: m/z 657 [M+H]⁺) due to additional substituents .
- ethyl ester) may reduce lipophilicity.
Ethyl 6-Bromo-5-((5-Bromopyrimidin-2-yl)oxy)-2-((2,6-Dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate
- Structure: Substituted indole core with bromine atoms and a morpholino-methyl group.
- Molecular Weight: Not explicitly stated, but bromine atoms significantly increase molecular weight compared to the target compound.
- A single-crystal X-ray study confirmed its conformation, highlighting planar indole and pyrimidine rings .
Ethyl 6-((2R,6S)-2,6-Dimethylmorpholino)imidazo[1,2-b]pyridazine-2-carboxylate
- Structure: Imidazo[1,2-b]pyridazine core with (2R,6S)-dimethylmorpholino and ethyl ester groups.
- Stereochemical inversion (2R,6S vs. 2S,6R) may affect receptor interactions .
(S)-2-Amino-N-(4-(6-((2S,6R)-2,6-Dimethylmorpholino)pyridin-2-yl)thiazol-2-yl)-3-Methoxypropanamide Hydrochloride
- Structure: Pyridine-thiazole hybrid with a dimethylmorpholino group and amide side chain.
- Key Differences: The thiazole and amide groups introduce hydrogen-bond donors/acceptors, enhancing solubility and target engagement. The hydrochloride salt improves aqueous stability .
Structural and Functional Analysis
Core Heterocycle Impact
- Pyridazine vs.
- Indole vs. Pyridazine : Indole-containing analogs (e.g., the brominated compound in ) may exhibit stronger hydrophobic interactions in biological systems.
Substituent Effects
- Ester Groups : Ethyl esters generally confer higher lipophilicity than methyl esters, influencing membrane permeability .
Stereochemistry
The (2S,6R) configuration in the target compound may lead to distinct biological activity compared to its (2R,6S) diastereomer (e.g., imidazo-pyridazine analog in ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
